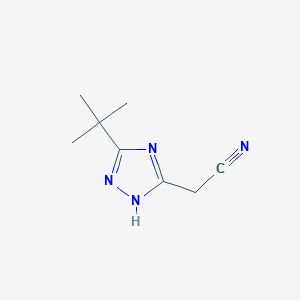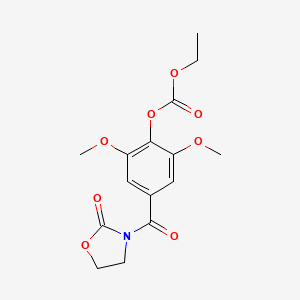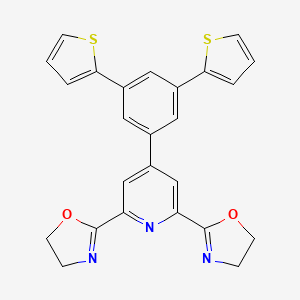![molecular formula C21H25N3O2S2 B12889808 N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-39-0](/img/structure/B12889808.png)
N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Core: Starting with a suitable precursor, the isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Sulfonamide Formation:
Substitution Reactions: The phenylsulfanyl and aminobutyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide exerts its effects involves interactions with specific molecular targets. These might include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.
Receptor Modulation: It might modulate the activity of receptors on cell surfaces.
Signal Transduction Pathways: The compound could interfere with intracellular signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-carboxamide
- N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-phosphamide
Uniqueness
N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, and biological activity.
Propiedades
Número CAS |
651307-39-0 |
|---|---|
Fórmula molecular |
C21H25N3O2S2 |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
N-(4-aminobutyl)-N-(2-phenylsulfanylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C21H25N3O2S2/c22-12-4-5-14-24(15-16-27-19-8-2-1-3-9-19)28(25,26)21-10-6-7-18-17-23-13-11-20(18)21/h1-3,6-11,13,17H,4-5,12,14-16,22H2 |
Clave InChI |
WTXDANCEHYIXBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




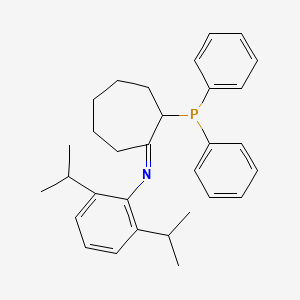
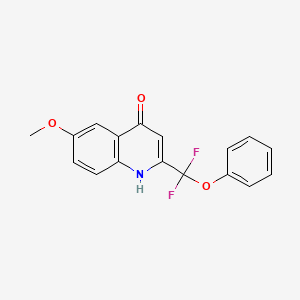
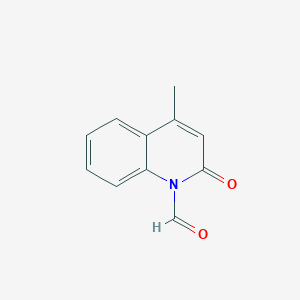
![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
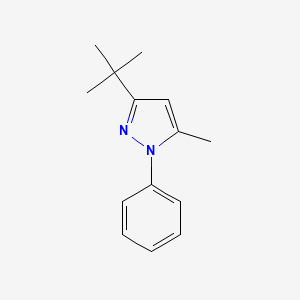
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
